4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) functions as an irreversible inhibitor of serine proteases by covalently modifying the catalytic serine residue within enzyme active sites. The sulfonyl fluoride (–SO₂F) group undergoes nucleophilic attack by the serine hydroxyl oxygen, forming a stable sulfonyl-enzyme complex that permanently inactivates proteolytic activity. This reaction follows bimolecular kinetics, with inhibition efficiency governed by the second-order rate constant (k₂). AEBSF exhibits broad specificity but demonstrates variable inhibition rates across enzyme classes due to steric and electronic factors influencing nucleophilic attack efficacy [3] [5] [9].
AEBSF’s aqueous stability (half-life >6 months at pH <7) and water solubility (200 mg/mL) surpass traditional inhibitors like PMSF, making it suitable for physiological buffers. Optimal inhibitory concentrations range from 0.1–1 mM. The irreversible mechanism is confirmed by the absence of enzyme activity recovery after dialysis or dilution [3] [5] [7].
Table 1: Kinetic Parameters of AEBSF Against Key Serine Proteases
Enzyme | k₂ (M⁻¹s⁻¹) | Optimal pH | Stability in Aqueous Buffer |
---|---|---|---|
Trypsin | 8.7 × 10³ | 7.0–8.5 | Stable ≤6 hours (pH 7.5) |
Chymotrypsin | 2.1 × 10⁴ | 7.0–8.0 | Stable ≤4 hours (pH 7.5) |
Plasmin | 1.5 × 10³ | 7.5–8.5 | Stable ≤3 hours (pH 8.0) |
Kallikrein | 9.8 × 10² | 7.5–8.0 | Stable ≤5 hours (pH 7.5) |
AEBSF’s inhibitory potency varies significantly across serine protease families due to structural differences in their substrate-binding pockets:
Table 2: Inhibition Profiles Across Serine Protease Families
Enzyme Class | Representative Members Inhibited | Relative Efficacy | Structural Determinants |
---|---|---|---|
Trypsin-like | Trypsin, Thrombin, Plasmin | ++++ | Deep S1 pocket; basic residue preference |
Chymotrypsin-like | Chymotrypsin, Elastase | +++++ | Hydrophobic S1 subsite |
Kallikrein-related | Tissue Kallikrein, Plasma Kallikrein | ++ | Shallow S1 pocket; steric constraints |
Beyond serine protease inhibition, AEBSF uniquely suppresses NADPH oxidase (NOX) complex assembly—a key reactive oxygen species (ROS)-generating system. AEBSF binds cytochrome b559 (membrane-bound NOX component), disrupting p47phox and p67phox cytosolic subunit recruitment. This prevents superoxide (O₂•⁻) production in phagocytes and epithelial cells without scavenging ROS directly [4].
This dual action concurrently mitigates proteolytic and oxidative pathways:
The convergence of these mechanisms enhances AEBSF’s anti-inflammatory efficacy compared to monospecific inhibitors like PMSF. For example, in Dermatophagoides farinae-induced allergic rhinitis, AEBSF decreased IL-13 mRNA (Th2 cytokine) and increased IL-10 (Treg cytokine), effects attributed to simultaneous protease inhibition and oxidative signaling disruption [1] [4].
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